

# An In-depth Technical Guide to the Antiviral Agent Remdesivir (GS-5734)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Antiviral agent 54 |           |
| Cat. No.:            | B12374848          | Get Quote |

Disclaimer: The designation "**Antiviral agent 54**" does not correspond to a publicly recognized compound. This guide utilizes Remdesivir (GS-5734), a well-characterized antiviral agent, as a representative example to fulfill the detailed technical and formatting requirements of the user's request.

## Introduction

Remdesivir is a broad-spectrum antiviral medication developed by Gilead Sciences.[1] It is a nucleotide analog prodrug that has demonstrated in vitro and in vivo activity against a range of RNA viruses, including Coronaviridae (such as SARS-CoV-2, SARS-CoV, and MERS-CoV), Filoviridae (like Ebola virus), and Paramyxoviridae.[2][3] Originally investigated for hepatitis C and Ebola, its potent inhibition of viral RNA-dependent RNA polymerase (RdRp) has made it a significant therapeutic agent, notably in the treatment of COVID-19.[1][4] This document provides a comprehensive technical overview of Remdesivir's chemical structure, physicochemical properties, mechanism of action, and key experimental data.

## **Chemical Structure and Properties**

Remdesivir is a phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analog.[5] Its structure is designed for enhanced cell permeability to deliver the active nucleoside monophosphate intracellularly.[6]

**Chemical Structure:** 



Physicochemical and Pharmacokinetic Properties of Remdesivir

| Property                                        | Value                                                                                                                                                                 | Reference |
|-------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name                                      | 2-ethylbutyl (2S)-2- [[[(2R,3S,4R,5R)-5-(4- aminopyrrolo[2,1-f][4][6] [7]triazin-7-yl)-5-cyano-3,4- dihydroxyoxolan-2-yl]methoxy- phenoxyphosphoryl]amino]pro panoate | [7]       |
| Molecular Formula                               | C27H35N6O8P                                                                                                                                                           | [7]       |
| Molecular Weight                                | 602.6 g/mol                                                                                                                                                           | [8]       |
| CAS Number                                      | 1809249-37-3                                                                                                                                                          | [7][9]    |
| Solubility                                      | Soluble in ethanol and methanol; virtually insoluble in water. Aqueous solubility increases at lower pH.                                                              | [10]      |
| Plasma Protein Binding                          | 88-93.6%                                                                                                                                                              | [5]       |
| Elimination Half-life (Plasma)                  | Approximately 1 hour                                                                                                                                                  | [11]      |
| Metabolite (GS-441524)<br>Elimination Half-life | Approximately 26.6 hours                                                                                                                                              | [12]      |

## **Mechanism of Action**

Remdesivir is a prodrug that, upon entering the host cell, is metabolized into its active form, an adenosine triphosphate analog (GS-443902).[1] This active metabolite competes with endogenous ATP for incorporation into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp).[5][6] Once incorporated, it leads to delayed chain termination of the growing RNA strand, thereby inhibiting viral replication.[1]





Click to download full resolution via product page

Caption: Intracellular activation and mechanism of action of Remdesivir.



## **Experimental Protocols**In Vitro Antiviral Activity Assays

This assay quantifies the reduction in viral plaques in the presence of the antiviral agent.

#### Protocol:

- Seed Vero E6 cells in 6-well plates and grow to confluence.[13]
- Prepare serial dilutions of Remdesivir in infection medium.
- Infect the cell monolayers with a known titer of virus (e.g., SARS-CoV-2) for 1-2 hours.[13]
   [14]
- Remove the viral inoculum and wash the cells.
- Overlay the cells with a mixture of culture medium, low-melting-point agarose, and the appropriate concentration of Remdesivir.[14]
- Incubate the plates for 2-3 days to allow for plaque formation.[14]
- Fix the cells with formaldehyde and stain with crystal violet.[15]
- Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50).[14]





Click to download full resolution via product page

Caption: Workflow for a plaque reduction assay.



This method determines the virus titer by identifying the dilution at which 50% of the cell cultures are infected.[3]

#### Protocol:

- Seed host cells (e.g., Vero E6) in a 96-well plate and incubate overnight.[16]
- Prepare serial 10-fold dilutions of the virus stock.[16]
- Inoculate replicate wells with each virus dilution.[17]
- Incubate the plate for 5-7 days and observe for cytopathic effects (CPE) daily.[18]
- Score each well as positive or negative for CPE.[3]
- Calculate the TCID50 value using the Reed-Muench or Spearman-Kärber method.[3][18]

### In Vitro Cytotoxicity Assay

This assay determines the concentration of the drug that is toxic to the host cells.

#### Protocol:

- Seed Vero E6 cells in a 96-well plate at a density of 1.0 × 10<sup>4</sup> cells/well and incubate for 24 hours.[19]
- Add serial dilutions of Remdesivir to the cell monolayers and incubate for 48 hours.[19]
- Remove the supernatant and add MTT reagent to each well.[19]
- Incubate for a further 2-4 hours to allow for formazan crystal formation.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
- Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Remdesivir Wikipedia [en.wikipedia.org]
- 2. Safety, Tolerability, and Pharmacokinetics of Remdesivir, An Antiviral for Treatment of COVID-19, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. antiviral.bocsci.com [antiviral.bocsci.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Remdesivir | C27H35N6O8P | CID 121304016 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. gilead.com [gilead.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Remdesivir PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of Remdesivir, a SARS-CoV-2 Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. cdn.apub.kr [cdn.apub.kr]
- 15. Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives PMC [pmc.ncbi.nlm.nih.gov]
- 16. Viral Titering-TCID50 Assay Protocol Creative Biogene [creative-biogene.com]
- 17. youtube.com [youtube.com]
- 18. urmc.rochester.edu [urmc.rochester.edu]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]







 To cite this document: BenchChem. [An In-depth Technical Guide to the Antiviral Agent Remdesivir (GS-5734)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374848#antiviral-agent-54-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com